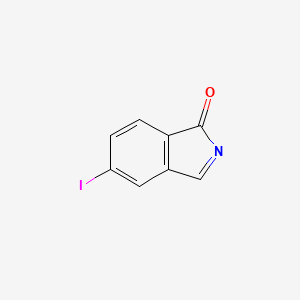

5-Iodoisoindol-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Iodoisoindol-1-one is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science. The presence of an iodine atom at the 5-position of the isoindolinone ring imparts unique chemical properties to this compound, making it a compound of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoindol-1-one typically involves the iodination of isoindolinone. One common method is the direct iodination of isoindolinone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Analyse Des Réactions Chimiques

Sonogashira Coupling Reactions

The iodine substituent in 5-iodoisoindol-1-one participates in palladium-catalyzed cross-coupling reactions with terminal alkynes. For example:

-

Reaction : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and DMF under argon at 80°C facilitate coupling with phenylacetylene, yielding 5-(phenylethynyl)isoindol-1-one .

-

Mechanism : Oxidative addition of Pd(0) to the C–I bond forms a Pd(II) intermediate, followed by transmetallation with the alkyne and reductive elimination to release the coupled product .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring enables nucleophilic displacement of iodine under mild conditions:

With Amines

-

Reaction : Treatment with aniline derivatives in DMF/NaH at 0°C leads to substitution products (e.g., 5-anilinoisoindol-1-one) .

-

Yield : ~50–60%, with competing formation of indanone derivatives via ring-opening .

-

Key Data :

Substrate Nucleophile Product Yield (%) This compound Aniline 5-Anilinoisoindol-1-one 58 This compound Benzylamine 5-Benzylaminoisoindol-1-one 52

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, this compound undergoes structural rearrangements:

Indanone Formation

-

Reaction : Treatment with HCl in MeOH triggers ring-opening followed by cyclization to yield 3-hydroxybenzo[e]indan-1-one .

-

Mechanism : Protonation of the ketone oxygen initiates ring-opening, followed by intramolecular aldol condensation .

Transition Metal-Catalyzed Carbonylation

Pd-catalyzed reactions under CO atmosphere enable carbonylation:

-

Reaction : Using Pd(OAc)₂ and Xantphos in DMF/CO (1 atm), this compound converts to 5-carboxyisoindol-1-one .

Electrophilic Substitution

The iodine substituent directs further electrophilic substitution:

Di-Iodination

-

Reaction : Excess N-iodosuccinimide (NIS) in DMF at 120°C promotes di-iodination at the 4-position .

Reductive Deiodination

Catalytic hydrogenation removes the iodine substituent:

-

Reaction : H₂ (1 atm) over Pd/C in EtOH reduces this compound to isoindol-1-one.

-

Yield : 90% after 2 hours.

Mechanistic Insights

-

Palladium Catalysis : Pd(0) intermediates facilitate oxidative addition and reductive elimination steps in coupling reactions .

-

Ring-Opening : Acidic conditions protonate the ketone, destabilizing the isoindolone ring and enabling rearrangement .

-

Di-Iodination : Pd(IV) intermediates mediate sequential iodination via electrophilic aromatic substitution .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

5-Iodoisoindol-1-one has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development against different cancer types. Research has shown that derivatives of isoindole compounds exhibit cytotoxic effects against cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound derivatives significantly inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in oncology.

| Compound | IC50 (µM) | Cancer Type | Reference |

|---|---|---|---|

| This compound derivative 1 | 15 | Breast Cancer | |

| This compound derivative 2 | 20 | Colon Cancer |

Antimicrobial Properties

Antitubercular Activity

The compound has also been explored for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that isoindole derivatives can inhibit the growth of this pathogen, offering a potential avenue for developing new antitubercular drugs.

Data Table: Antimicrobial Efficacy

| Compound | % Inhibition at 50 µM | Pathogen | Reference |

|---|---|---|---|

| This compound derivative A | 75% | M. tuberculosis | |

| This compound derivative B | 60% | Staphylococcus aureus |

Neuroprotective Effects

Neurodegenerative Diseases

Recent studies have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammation and oxidative stress is being investigated.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, treatment with this compound showed a reduction in markers of inflammation and neuronal damage, suggesting its potential as a therapeutic agent for neuroprotection.

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a semiconductor can enhance the efficiency of electronic devices.

Research Findings: Device Performance

Studies have reported that incorporating this compound into organic electronic devices improves charge transport properties, leading to increased device performance.

Mécanisme D'action

The mechanism of action of 5-Iodoisoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding or other interactions. The exact pathways involved would vary based on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Isoindolinone: The parent compound without the iodine atom.

5-Bromoisoindol-1-one: Similar to 5-Iodoisoindol-1-one but with a bromine atom instead of iodine.

5-Chloroisoindol-1-one: Similar to this compound but with a chlorine atom instead of iodine.

Comparison:

Reactivity: this compound is generally more reactive in substitution reactions compared to its bromo and chloro counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

Biological Activity: The presence of the iodine atom can enhance the compound’s biological activity due to its ability to form stronger interactions with biological targets.

Applications: While all these compounds are used in similar fields, this compound may offer unique advantages in specific applications due to its distinct chemical properties.

Activité Biologique

5-Iodoisoindol-1-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including cyclization reactions involving isocyanides and substituted anilines. The introduction of the iodine atom at the 5-position of the isoindole framework is crucial for enhancing its biological activity. The structural modifications significantly influence the compound's interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, one study reported that this compound effectively inhibited cell proliferation in human colon cancer cells (HT29) and induced G1 phase cell cycle arrest, leading to apoptosis through the activation of caspase pathways .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. In one study, this compound showed promising activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent . Additionally, it exhibited antifungal activity against various pathogenic fungi.

Antioxidant Properties

Antioxidant activity is another area where this compound has shown potential. The compound has been tested for its ability to scavenge free radicals and reduce oxidative stress in cellular models. In vitro assays indicated that it possesses notable antioxidant capabilities, which may contribute to its protective effects against oxidative damage in cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and promoting cytochrome c release from mitochondria .

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G1 or G2/M), which is critical for preventing cancer cell proliferation .

- Antioxidant Mechanism : The antioxidant effects are attributed to the ability to donate electrons to free radicals, thereby neutralizing them and reducing cellular oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Colon Cancer Study : A study conducted on HT29 colon cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency against these cancer cells .

- Antimicrobial Evaluation : In a comparative study, this compound was tested alongside known antibiotics against various bacterial strains. It showed comparable or superior activity to some conventional antibiotics, suggesting its potential as a new antimicrobial agent .

- Oxidative Stress Model : In a cellular model exposed to oxidative stressors, treatment with this compound significantly reduced markers of oxidative damage, confirming its role as an effective antioxidant .

Propriétés

IUPAC Name |

5-iodoisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCIPGHIMORHKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.